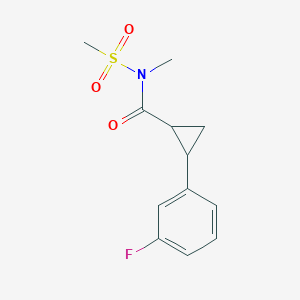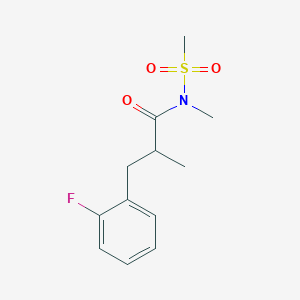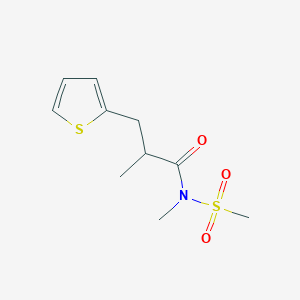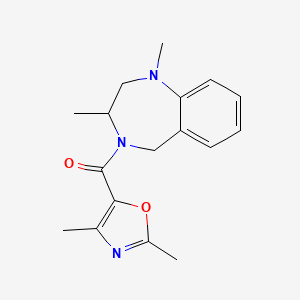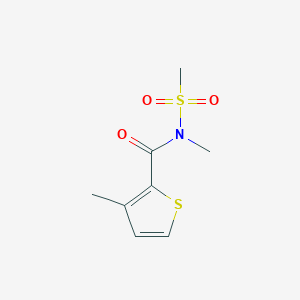
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide (commonly known as DPCPX) is a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that plays a crucial role in various physiological processes, including sleep, cardiovascular function, and inflammation. DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems.
作用機序
DPCPX selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity in the central nervous system. Adenosine A1 receptors also play a role in cardiovascular function, inflammation, and pain.
Biochemical and Physiological Effects:
DPCPX blocks the activation of adenosine A1 receptors, which leads to a decrease in the inhibitory effect of adenosine on neuronal excitability, synaptic transmission, and plasticity. This can result in an increase in neuronal activity and synaptic transmission. DPCPX has also been shown to increase heart rate and blood pressure in animal models, indicating a role for adenosine A1 receptors in cardiovascular function. In addition, DPCPX has been shown to reduce inflammation and pain in animal models, suggesting a potential therapeutic role for adenosine A1 receptor antagonists in these conditions.
実験室実験の利点と制限
One advantage of using DPCPX in scientific research is its high selectivity for adenosine A1 receptors, which allows for specific investigation of the role of these receptors in different biological systems. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
For research on DPCPX could include investigating its potential therapeutic applications in cardiovascular disease, inflammation, and pain. In addition, further studies could investigate the role of adenosine A1 receptors in other physiological processes, such as sleep and cognition. Finally, new and improved adenosine A1 receptor antagonists could be developed to enhance the potency and selectivity of these compounds for use in scientific research and potential therapeutic applications.
合成法
The synthesis of DPCPX involves the reaction of 2,3,5,6-tetrafluorophenyl isocyanate with 1,3-dimethyl-2-nitrobenzene, followed by reduction of the nitro group with tin(II) chloride to yield the corresponding aniline. The aniline is then reacted with propan-2-ylsulfonyl chloride to form the sulfonamide, which is finally converted to DPCPX by reaction with indole-2-carboxylic acid.
科学的研究の応用
DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems. It has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the central nervous system. DPCPX has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, inflammation, and pain.
特性
IUPAC Name |
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)20(18,19)16(4)14(17)13-9-11-7-5-6-8-12(11)15(13)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGFDNZHPOHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

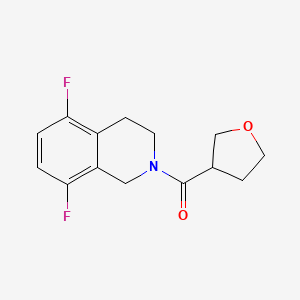
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)


![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
